molecular formula C11H11FO2 B6270514 ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate CAS No. 89760-42-9

ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate

Cat. No.: B6270514
CAS No.: 89760-42-9
M. Wt: 194.2
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Description

Ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate (CAS 348-13-0) is a fluorinated cinnamate ester derivative with the molecular formula C11H11FO2 and a molecular weight of 194.20 g/mol . This compound serves as a versatile chemical synthon in various research applications. Its core structure features an α,β-unsaturated ester with an E-configured double bond and an ortho-fluorine substituent on the phenyl ring, which significantly influences its electronic properties and reactivity. In synthetic chemistry, this compound functions as a key intermediate for constructing complex molecular architectures through various transformation reactions, including nucleophilic additions and cyclizations . The electron-withdrawing fluorine atom adjacent to the reactive center enhances its susceptibility to conjugate addition reactions and facilitates further functional group manipulations. Researchers utilize this building block in material science to develop novel organic frameworks and fluorinated polymers, where the fluorine moiety can impart enhanced thermal stability and unique electronic characteristics to the resulting materials . While specific biological data for this compound is limited, structural analogs demonstrate potential as enzyme inhibitors and receptor modulators in medicinal chemistry research, suggesting possible investigative applications in biochemical probing . The compound is typically synthesized via base-catalyzed Knoevenagel condensation between 2-fluorobenzaldehyde and ethyl acetate derivatives or through Wittig-type olefination methodologies, with careful control maintained to preserve the E-stereochemistry of the alkene functionality . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

89760-42-9

Molecular Formula

C11H11FO2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2e 3 2 Fluorophenyl Prop 2 Enoate

Regioselective and Stereoselective Synthesis of (2E)-3-(2-fluorophenyl)prop-2-enoate

Achieving high levels of regio- and stereoselectivity is paramount in the synthesis of specific isomers like the (2E) configuration of ethyl 3-(2-fluorophenyl)prop-2-enoate. Various classical and modern synthetic reactions have been adapted to meet this challenge.

Catalytic Approaches to Carbon-Carbon Bond Formation in (2E)-3-(2-fluorophenyl)prop-2-enoate Synthesis

Several catalytic methods are instrumental in forming the crucial carbon-carbon double bond with the desired E-stereochemistry.

Horner–Wadsworth–Emmons (HWE) Reaction: This reaction is a widely used and reliable method for the synthesis of α,β-unsaturated esters with a strong preference for the (E)-isomer. wikipedia.orgorganic-chemistry.org The HWE reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org For the synthesis of ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate, this would involve the reaction of 2-fluorobenzaldehyde (B47322) with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base. The reaction generally exhibits high E-selectivity, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. organic-chemistry.org The stereochemical outcome is influenced by steric factors and the potential for equilibration of reaction intermediates. wikipedia.org

Wittig Variants: The Wittig reaction and its modifications are cornerstone methods for alkene synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) forms an alkene. wikipedia.orglibretexts.org While the classic Wittig reaction can sometimes lead to mixtures of E and Z isomers, certain variants offer greater control over stereoselectivity. wikipedia.org For instance, the Schlosser modification allows for the selective formation of E-alkenes. wikipedia.org However, the standard Wittig reaction often favors the Z-alkene. wikipedia.org The use of stabilized ylides, similar to those in the HWE reaction, generally leads to higher E-selectivity.

Knoevenagel Condensation: This condensation reaction involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.comsigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by dehydration to form an α,β-unsaturated product. sigmaaldrich.comsigmaaldrich.com To synthesize this compound, 2-fluorobenzaldehyde would be reacted with a compound like ethyl cyanoacetate, followed by subsequent chemical transformations. The Knoevenagel condensation is a versatile and widely applied method in the synthesis of various natural products and biologically active molecules. sci-hub.se

Palladium-Catalyzed Cross-Coupling Reactions for the Construction of (2E)-3-(2-fluorophenyl)prop-2-enoate Frameworks

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile approach to the formation of carbon-carbon bonds.

Mizoroki-Heck Coupling: The Mizoroki-Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide (or triflate) with an alkene in the presence of a base. organic-chemistry.org This reaction could be employed to synthesize this compound by reacting 2-fluoro-iodobenzene or 2-fluoro-bromobenzene with ethyl acrylate (B77674). The Mizoroki-Heck reaction typically exhibits a high degree of trans selectivity in the product alkene. organic-chemistry.org Recent advancements have led to the development of highly active and stable palladium catalysts for this transformation. organic-chemistry.org

Organocatalytic and Biocatalytic Pathways to (2E)-3-(2-fluorophenyl)prop-2-enoate

In recent years, organocatalysis and biocatalysis have emerged as powerful and environmentally benign alternatives to traditional metal-catalyzed reactions.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of synthesizing cinnamate (B1238496) derivatives, N-heterocyclic carbenes (NHCs) have been employed as effective organocatalysts. rsc.org These catalysts can facilitate reactions under mild conditions, often in aqueous media, contributing to the greenness of the synthesis. rsc.org

Biocatalysis: Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. While specific biocatalytic routes to this compound are not extensively documented in the provided search results, the synthesis of related fluorinated compounds has been achieved using engineered E. coli. nih.gov For instance, 2-fluoro-3-hydroxypropionic acid has been synthesized biocatalytically, highlighting the potential for developing enzymatic pathways towards other fluorinated building blocks. nih.gov

Retrosynthetic Analysis and Strategic Disconnections for (2E)-3-(2-fluorophenyl)prop-2-enoate

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections.

For this compound, the primary disconnection is at the carbon-carbon double bond. This leads to two main synthetic strategies based on the bond-forming reactions discussed previously:

Retrosynthetic analysis of this compound

Disconnection 1 (C=C bond formation via olefination): This approach disconnects the molecule into 2-fluorobenzaldehyde and a two-carbon unit containing the ethyl ester. This leads to synthetic methods like the Horner-Wadsworth-Emmons, Wittig, or Knoevenagel reactions. The starting materials, 2-fluorobenzaldehyde and a suitable phosphonate ylide or active methylene compound, are readily available.

Disconnection 2 (C=C bond formation via cross-coupling): This strategy disconnects the molecule into a 2-fluorophenyl halide (e.g., 2-fluoro-iodobenzene) and ethyl acrylate. This points towards a Mizoroki-Heck coupling reaction. Both starting materials are commercially available.

Electrochemical Approaches to (2E)-3-(2-fluorophenyl)prop-2-enoate and its Fluorinated Derivatives

Electrosynthesis offers a unique and often greener alternative to traditional chemical synthesis, as it uses electricity to drive chemical reactions, often avoiding the need for harsh reagents. While the direct electrochemical synthesis of this compound is not explicitly detailed in the search results, electrochemical methods are known for their application in various organic transformations, including the synthesis of fluorinated compounds. For example, the synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate has been reported, demonstrating the utility of electrochemical methods in the preparation of fluorinated building blocks. researchgate.net

Green Chemistry Principles in the Synthesis of (2E)-3-(2-fluorophenyl)prop-2-enoate

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of the discussed synthetic methods can be adapted to be more environmentally friendly.

Use of Greener Solvents: The Horner-Wadsworth-Emmons reaction has been successfully carried out in deep eutectic solvents (DESs), which are considered more sustainable alternatives to traditional volatile organic compounds. rsc.org Similarly, organocatalytic reactions have been performed in water. rsc.org

Catalysis: The use of catalytic methods, such as the HWE, Mizoroki-Heck, and organocatalytic reactions, is inherently greener than stoichiometric reactions as it reduces waste.

Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. The Mizoroki-Heck reaction, for instance, can have good atom economy.

Energy Efficiency: Reactions that can be performed at ambient temperature and pressure, such as some organocatalytic and biocatalytic processes, are more energy-efficient.

Recent research has focused on developing more sustainable synthetic protocols. For example, the use of deep eutectic solvents in the Horner-Wadsworth-Emmons reaction not only provides a greener reaction medium but can also enhance the stereoselectivity of the reaction. rsc.org

Solvent-Free and Aqueous Medium Synthesis of (2E)-3-(2-fluorophenyl)prop-2-enoate

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. Consequently, synthetic chemists are increasingly exploring solvent-free conditions or the use of water as a reaction medium. For the synthesis of cinnamate esters and their derivatives, methods like the Knoevenagel and Claisen-Schmidt condensations are being adapted to these greener conditions.

One promising approach is the use of N-Heterocyclic Carbene (NHC) organocatalysis for one-pot synthesis in aqueous media. rsc.org Research on the synthesis of syncarpamide (B1251122) analogues, which share structural similarities with cinnamate derivatives, has demonstrated the feasibility of conducting these reactions in water. rsc.org In these methods, an amino alcohol derivative can react with a substituted ester in the presence of an NHC catalyst and a base like potassium carbonate, often at room temperature or with gentle heating. rsc.org This methodology avoids hazardous organic solvents and often simplifies workup procedures, as the product can be extracted with a more environmentally benign solvent like ethyl acetate. rsc.org

The Knoevenagel condensation, a classic method for forming carbon-carbon double bonds, is another key reaction for synthesizing prop-2-enoates. It typically involves the reaction of an aldehyde (in this case, 2-fluorobenzaldehyde) with a compound containing an active methylene group, such as monoethyl malonate. researchgate.net This reaction has been successfully performed under various conditions, including those that align with green chemistry principles. While specific solvent-free or aqueous protocols for this compound are not extensively detailed in the provided literature, the established success of these conditions for structurally related compounds suggests their high applicability.

Table 1: Examples of Aqueous Synthesis Conditions for Cinnamate-Related Structures
Reaction TypeReactantsCatalyst/BaseSolventConditionsYieldReference
NHC-catalyzed Amidation/EsterificationAmino alcohol derivatives, Substituted estersNHC-D, K₂CO₃WaterRT - 60 °C, 5-12 h69-88% rsc.org
Knoevenagel Condensation3,4-dihydroxybenzaldehyde, Monoethyl malonateNot specifiedNot specifiedNot specifiedModerate researchgate.net
Michael Addition (Aza-Michael)2-aminopyridine, Ethyl acrylateTrifluoromethanesulfonic acidAnhydrous Ethanol (B145695)Reflux, 16-20 h80-85% google.com

Atom Economy and Reaction Efficiency in the Preparation of (2E)-3-(2-fluorophenyl)prop-2-enoate

Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired final product. wjpps.com A high atom economy signifies minimal waste generation, which is both environmentally and economically beneficial. wjpps.com Reaction efficiency, typically measured by the chemical yield, is also a critical factor in assessing the practicality of a synthetic route.

Several synthetic pathways can be envisioned for the preparation of this compound, each with a different atom economy.

Wittig Reaction : This reaction involves reacting 2-fluorobenzaldehyde with an ylide, such as (1-ethoxycarbonylethylidene)-triphenylphosphorane. While effective, a major drawback is the generation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. This large byproduct significantly lowers the atom economy and presents separation and waste disposal challenges. orgsyn.org

Horner-Wadsworth-Emmons (HWE) Reaction : An alternative to the Wittig reaction, the HWE reaction uses a phosphonate carbanion. This method offers a significant advantage in atom economy as the byproduct is a water-soluble phosphate salt, which is smaller and more easily removed from the reaction mixture than triphenylphosphine oxide.

Knoevenagel Condensation : This method, involving the condensation of 2-fluorobenzaldehyde with an active methylene compound like diethyl malonate (followed by decarboxylation) or ethyl cyanoacetate, is often highly atom-economical. researchgate.net When catalyzed by a base, the reaction can theoretically produce only water as a byproduct, leading to a very high atom economy. For instance, proline-catalyzed Knoevenagel condensation has been shown to produce similar compounds in yields as high as 98%. researchgate.net

Table 2: Comparative Atom Economy for the Synthesis of this compound
Synthetic RouteReactantsDesired ProductByproduct(s)Theoretical Atom Economy (%)
Wittig Reaction2-Fluorobenzaldehyde + Ethyl (triphenylphosphoranylidene)acetateThis compoundTriphenylphosphine oxide41.1%
HWE Reaction2-Fluorobenzaldehyde + Triethyl phosphonoacetateThis compoundDiethyl phosphate salt57.4%
Knoevenagel Condensation2-Fluorobenzaldehyde + Ethyl acetateThis compoundWater91.5%
Note: Atom economy calculations are theoretical and based on the formula: (MW of product / sum of MW of all reactants) x 100. The Knoevenagel example assumes direct condensation with ethyl acetate.

Reduction of Derivatives and Protecting Groups in Synthesis

In multi-step syntheses leading to complex molecules, the strategic use of protecting groups and the transformation of functional groups are essential. The synthesis of this compound or its more complex derivatives may require such steps.

For example, a synthetic strategy might involve a starting material that contains a nitro group on the aromatic ring, which can later be reduced to an amine to allow for further functionalization. A common method for this transformation is catalytic hydrogenation. google.com This involves reacting the nitro-substituted compound with hydrogen gas in the presence of a metal catalyst, such as 5% palladium on carbon (Pd/C), in a solvent like ethyl acetate. google.com Alternatively, chemical reduction using reagents like iron filings in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution can also achieve this conversion efficiently. google.com

Protecting groups are often employed to mask reactive functional groups, such as hydroxyls or amines, while other parts of the molecule are being modified. For instance, a hydroxyl group on a phenyl ring might be protected as a silyl (B83357) ether, like a tert-butyldimethylsilyl (TBS) ether. acs.org This group is stable under many reaction conditions but can be selectively removed when needed. A standard method for deprotecting a TBS ether is by treatment with a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). acs.org Similarly, if a synthesis involves the use of a Knoevenagel condensation with a malonic acid mono-ester, a final decarboxylation step is required to yield the prop-2-enoate structure. researchgate.net These reduction and deprotection steps are crucial for the successful execution of a complex synthetic plan.

Mechanistic Investigations and Chemical Reactivity of 2e 3 2 Fluorophenyl Prop 2 Enoate

Electrophilic and Nucleophilic Addition Reactions of the α,β-Unsaturated System in (2E)-3-(2-fluorophenyl)prop-2-enoate

The reactivity of the α,β-unsaturated system in ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate is defined by the electrophilic nature of the β-carbon and the carbon of the carbonyl group, and the nucleophilic character of the α-carbon and the oxygen of the carbonyl group. libretexts.org This electronic distribution allows for both electrophilic and nucleophilic addition reactions. slideshare.netyoutube.com

Electrophilic Addition: In electrophilic addition reactions, the carbon-carbon double bond acts as a nucleophile, attacking an electrophile. youtube.com The presence of the electron-withdrawing 2-fluorophenyl group and the ester functionality deactivates the double bond towards electrophilic attack compared to simple alkenes. However, under forcing conditions or with strong electrophiles, addition can occur. The mechanism typically proceeds through a carbocation intermediate, with the initial attack of the electrophile at the α-carbon to form a more stabilized carbocation at the β-position, influenced by resonance with the phenyl ring. The subsequent attack of a nucleophile on this carbocation completes the addition.

Nucleophilic Addition (Conjugate Addition): Nucleophilic addition to the α,β-unsaturated system of this compound is a more common and synthetically useful transformation. This reaction, often referred to as conjugate or Michael addition, involves the attack of a nucleophile at the electrophilic β-carbon. This is due to the polarization of the conjugated system, which extends the electrophilic character of the carbonyl carbon to the β-carbon. The mechanism involves the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate at the α-carbon yields the 1,4-addition product. The electron-withdrawing nature of the 2-fluorophenyl group enhances the electrophilicity of the β-carbon, facilitating this type of reaction.

Cycloaddition Reactions Involving (2E)-3-(2-fluorophenyl)prop-2-enoate (e.g., Diels-Alder Processes)

This compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In this role, the electron-deficient nature of the double bond, enhanced by the adjacent ester and 2-fluorophenyl groups, makes it a good reaction partner for electron-rich dienes.

A computational study on a similar system, the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, highlights the complexities of such cycloadditions. mdpi.com The study found that the reaction mechanism can deviate from the classic concerted Diels-Alder pathway, potentially involving zwitterionic intermediates. mdpi.com The formation of these intermediates is influenced by local nucleophile/electrophile interactions. mdpi.com While the specific stereochemical and regiochemical outcomes for this compound would require dedicated experimental or computational investigation, the electronic properties of the molecule suggest it would be a reactive dienophile. The endo rule would generally be expected to predict the major diastereomer in kinetically controlled Diels-Alder reactions.

Olefin Metathesis and Functional Group Transformations of (2E)-3-(2-fluorophenyl)prop-2-enoate

Olefin metathesis is a powerful catalytic method for the rearrangement of carbon-carbon double bonds. mdpi.com this compound can undergo cross-metathesis reactions with other olefins, catalyzed by ruthenium or molybdenum alkylidene complexes. mdpi.com20.210.105 The mechanism involves a series of [2+2] cycloaddition and cycloreversion steps via a metallacyclobutane intermediate. mdpi.com

The success and selectivity of the cross-metathesis reaction depend on factors such as the catalyst type, the reaction partner, and the reaction conditions. For instance, cross-metathesis of vinyl-substituted compounds with styrenes can lead to products with exclusive E-stereochemistry around the newly formed double bond. nih.gov Functional group transformations of the ester group in this compound, such as hydrolysis to the corresponding carboxylic acid or reduction to an allylic alcohol, can be performed while potentially preserving the double bond, depending on the chosen reagents and reaction conditions.

Radical Chemistry and Photoreactivity of (2E)-3-(2-fluorophenyl)prop-2-enoate

The α,β-unsaturated system in this compound can be susceptible to radical addition reactions. A radical species can add to the double bond, typically at the less substituted α-position, to generate a more stable radical at the β-position, which is stabilized by resonance with both the phenyl ring and the ester group.

The photoreactivity of similar α,β-unsaturated esters often involves E/Z isomerization or [2+2] cycloadditions upon irradiation with UV light. The cinnamoyl chromophore, present in this molecule, can undergo photocatalytic E→Z isomerization. acs.org This process can be influenced by the presence of a photocatalyst and the reaction conditions. For example, studies on related compounds have shown that the presence of oxygen can inhibit productive isomerization. acs.org The specific photochemical behavior of this compound would depend on factors like the wavelength of light used and the presence of photosensitizers or quenchers.

Mechanistic Studies of Isomerization Processes in (2E)-3-(2-fluorophenyl)prop-2-enoate (E/Z Isomerism)

The carbon-carbon double bond in this compound can undergo isomerization from the thermodynamically more stable E-isomer to the Z-isomer. This process can be induced by heat, light, or catalysis.

Photocatalytic Isomerization: As mentioned previously, photocatalysis can drive the contra-thermodynamic E→Z isomerization. acs.orgnih.gov Mechanistic studies on similar systems suggest the involvement of a triplet state of the photocatalyst. nih.gov The process can be highly selective, with the Z/E ratio at the photostationary state being dependent on the substituents on the alkene and the reaction temperature. acs.org For instance, in the isomerization of related polarized alkenes, increasing the temperature was found to decrease the proportion of the Z-isomer at the photostationary state. acs.org

Catalytic Isomerization: Transition metal catalysts, particularly palladium(II) complexes, are known to catalyze E/Z isomerization of alkenes. englelab.com The mechanism of this process can be complex, with studies pointing towards a monometallic nucleopalladation mechanism. englelab.com

Below is a table summarizing the types of reactions discussed:

Reaction TypeKey Features
Electrophilic Addition Attack of an electrophile on the C=C double bond. Deactivated by electron-withdrawing groups.
Nucleophilic Addition Attack of a nucleophile at the β-carbon (conjugate addition). Favored by electron-withdrawing groups.
Cycloaddition Acts as a dienophile in [4+2] cycloadditions (e.g., Diels-Alder). Reactivity enhanced by electron-withdrawing groups.
Olefin Metathesis Catalytic scrambling of the C=C double bond with other olefins.
Radical Addition Addition of a radical species to the C=C double bond.
Photochemical Isomerization E/Z isomerization upon UV irradiation, often requiring a photocatalyst.
Catalytic Isomerization E/Z isomerization catalyzed by transition metals (e.g., Palladium).

Advanced Spectroscopic and Structural Elucidation Studies of 2e 3 2 Fluorophenyl Prop 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment of (2E)-3-(2-fluorophenyl)prop-2-enoate

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate, ¹H and ¹³C NMR are essential for confirming its constitution and stereochemistry.

The (E)-stereochemistry of the alkene moiety is a key structural feature. This is unequivocally assigned based on the ¹H NMR spectrum, which shows a characteristic vicinal coupling constant (J) for the two vinylic protons. A large coupling constant, typically around 16 Hz, is indicative of a trans relationship between these protons, confirming the (E)-isomer. rsc.org In contrast, the corresponding (Z)-isomer would exhibit a smaller coupling constant, generally in the range of 12 Hz. rsc.org

In the ¹H NMR spectrum, the signals for the aromatic protons of the 2-fluorophenyl group exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The ethyl ester group is identified by a characteristic quartet and triplet pattern arising from the -OCH₂CH₃ moiety.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group typically appears at the downfield end of the spectrum. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing fluorine substituent, and the C-F coupling constants can be observed, providing further confirmation of the fluorine's position on the aromatic ring. Specialized NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum. sapub.org

Table 1: Representative ¹H and ¹³C NMR Data for Cinnamate (B1238496) Esters Note: Data for analogous compounds are provided for reference.

Compound ¹H NMR (δ, ppm, J in Hz) ¹³C NMR (δ, ppm) Reference
Ethyl (E)-3-phenylprop-2-enoate 7.69 (d, J=16.0), 7.55-7.50 (m), 7.40-7.36 (m), 6.44 (d, J=16.0), 4.27 (q, J=7.1), 1.34 (t, J=7.1) 167.2, 144.8, 134.6, 130.4, 129.0, 128.2, 118.4, 60.7, 14.5 rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions in (2E)-3-(2-fluorophenyl)prop-2-enoate Systems

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. sapub.org

For this compound, the FT-IR spectrum is expected to show several key absorption bands. A strong, prominent peak typically in the range of 1715-1705 cm⁻¹ corresponds to the C=O stretching vibration of the α,β-unsaturated ester. The C=C stretching of the alkene bond usually appears around 1640-1630 cm⁻¹. The C-O stretching vibrations of the ester group are found in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching bands are visible in the 1600-1450 cm⁻¹ range, while the C-F stretching vibration for the fluorophenyl group gives a strong band typically between 1250 and 1120 cm⁻¹.

Raman spectroscopy provides complementary information. nih.gov While the C=O stretch is often weaker in Raman spectra compared to IR, the aromatic and alkene C=C stretching vibrations typically give rise to strong and sharp Raman signals, making it an excellent technique for analyzing the carbon skeleton. sapub.org In studies of similar molecules, theoretical calculations using Density Functional Theory (DFT) have been employed to simulate vibrational spectra and aid in the precise assignment of observed bands to specific molecular motions. researchgate.netnih.gov

Table 2: Typical Vibrational Frequencies for Cinnamate Esters

Functional Group Typical FT-IR Range (cm⁻¹) Typical Raman Range (cm⁻¹) Notes
C=O Stretch (Ester) 1715 - 1705 1715 - 1705 Strong in IR, weaker in Raman.
C=C Stretch (Alkene) 1640 - 1630 1640 - 1630 Strong in both, often stronger in Raman.
C=C Stretch (Aromatic) 1600 - 1450 1600 - 1450 Multiple bands, strong in Raman.
C-O Stretch (Ester) 1300 - 1100 1300 - 1100 Two distinct bands are usually present.

Mass Spectrometry Techniques for Fragmentomics and Isotopic Labeling Studies of (2E)-3-(2-fluorophenyl)prop-2-enoate

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. In high-resolution mass spectrometry (HRMS), the precise mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) can be measured, allowing for the unambiguous determination of the molecular formula. researchgate.net

The fragmentation of cinnamate esters upon electron ionization (EI) typically follows predictable pathways. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (C₁₁H₁₁FO₂ = 194.20 g/mol ). Common fragmentation patterns for ethyl esters include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to give an acylium ion [M-45]⁺, or the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement followed by the loss of a hydrogen atom. docbrown.info Other significant fragments could arise from cleavage at the C-C bond between the carbonyl group and the alkene, or from fragmentation of the fluorophenyl ring, such as the loss of CO or F.

Techniques like electrospray ionization (ESI) are softer ionization methods often used in conjunction with liquid chromatography (LC-MS), typically yielding the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. rsc.orgnih.gov Isotopic labeling studies, where atoms like ¹³C or ²H are incorporated into the molecule, can be used to trace the pathways of these fragmentation reactions, providing definitive evidence for proposed mechanisms.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Ion Structure Fragmentation Pathway
194 [C₁₁H₁₁FO₂]⁺• Molecular Ion (M⁺•)
165 [C₁₀H₈FO]⁺ Loss of •CH₃ from ethoxy group
149 [C₉H₆FO]⁺ Loss of ethoxy radical (•OCH₂CH₃)
121 [C₇H₄FO]⁺ Loss of CO from the [M-45]⁺ fragment

X-ray Crystallography and Solid-State Structural Characterization of (2E)-3-(2-fluorophenyl)prop-2-enoate and its Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals how molecules pack together in a crystal lattice.

While a crystal structure for this compound itself is not found in the searched literature, studies on closely related compounds provide significant insight. For example, the crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one shows that the fluorophenyl ring and the alkene unit are nearly coplanar, which maximizes π-system conjugation. nih.gov Similar planarity is expected for the title compound.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination in Asymmetric Syntheses of (2E)-3-(2-fluorophenyl)prop-2-enoate Analogues

This compound is an achiral molecule and therefore does not exhibit optical activity. However, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for studying chiral analogues or derivatives of this compound.

In the context of asymmetric synthesis, where the goal is to produce one enantiomer of a chiral molecule in excess over the other, chiroptical methods are used to determine the enantiomeric excess (e.e.) of the product. If a chiral center were introduced into an analogue of this compound, for instance by modifying the ethyl group or the phenyl ring with a chiral substituent, the resulting enantiomers would interact differently with plane-polarized light.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. The magnitude of the CD signal or the optical rotation is proportional to the concentration of the chiral substance and its enantiomeric purity. These techniques are vital in the development of stereoselective synthetic routes for pharmacologically active compounds, where often only one enantiomer possesses the desired therapeutic effect. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of 2e 3 2 Fluorophenyl Prop 2 Enoate

Quantum Chemical Calculations (DFT) for Electronic Structure, Molecular Orbitals, and Spectroscopic Properties of (2E)-3-(2-fluorophenyl)prop-2-enoate

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering robust predictions of molecular properties. For ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate, DFT methods, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), are used to determine its optimized geometry, electronic structure, and spectroscopic profiles. inoe.ro

A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key descriptor of chemical reactivity, kinetic stability, and the energy of electronic transitions. mdpi.com For molecules in this class, the HOMO is typically localized over the electron-rich phenyl ring and the C=C double bond, while the LUMO is distributed over the conjugated system, including the carbonyl group.

Theoretical vibrational spectra (FT-IR and FT-Raman) can be computed with high accuracy. researchgate.netresearchgate.net By assigning calculated vibrational modes to experimental spectral bands, a detailed understanding of the molecule's vibrational characteristics can be achieved. This is aided by Potential Energy Distribution (PED) analysis, which breaks down complex vibrations into contributions from individual functional groups. researchgate.net

Table 1: Computed Descriptors for mthis compound (A Close Analog)

PropertyValueSource
Molecular FormulaC10H9FO2 nih.gov
Molecular Weight180.17 g/mol nih.gov
XLogP32.3 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count3 nih.gov
Polar Surface Area26.3 Ų nih.gov

Note: Data is for the methyl ester analog, which is expected to have very similar core properties to the ethyl ester.

Conformational Analysis and Energy Landscapes of (2E)-3-(2-fluorophenyl)prop-2-enoate via Molecular Mechanics and Dynamics Simulations

The conformational flexibility of this compound dictates its three-dimensional shape and, consequently, its interactions with other molecules. Conformational analysis using molecular mechanics and dynamics simulations explores the potential energy surface to identify stable conformers and the energy barriers separating them.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. nih.govnih.gov MD can reveal how the molecule samples different conformational states and the timescales of these transitions. For a molecule like this compound, MD simulations would likely show rapid interconversion between conformers at room temperature, with the molecule spending most of its time in the lowest-energy states identified by conformational analysis.

Reaction Mechanism Prediction and Transition State Analysis of (2E)-3-(2-fluorophenyl)prop-2-enoate Transformations

Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and analyzing the high-energy transition states that govern reaction rates. For this compound, theoretical studies can elucidate the mechanisms of transformations at its key reactive sites: the ester functional group and the α,β-unsaturated system.

One common reaction is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Theoretical studies can model this reaction under acidic, basic, or neutral conditions. acs.orgresearchgate.netlongdom.orghilarispublisher.com By calculating the potential energy profile, researchers can identify the intermediates (e.g., tetrahedral intermediates) and locate the transition state structures. The activation energy derived from the energy difference between the reactant and the transition state provides a quantitative measure of the reaction's feasibility.

Another important class of reactions involves additions to the C=C double bond. The electron-withdrawing nature of the ester group makes this bond susceptible to nucleophilic attack (Michael addition). Computational models can predict the regioselectivity and stereoselectivity of such additions. Furthermore, the conjugated system can participate in cycloaddition reactions, such as Diels-Alder reactions, where it acts as a dienophile. DFT calculations can compare the activation barriers for different possible cycloaddition pathways (e.g., endo vs. exo approaches), predicting the likely product distribution. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling of (2E)-3-(2-fluorophenyl)prop-2-enoate Derivatives for Non-Biological Applications (e.g., catalytic efficiency, material properties)

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and a specific property. ncsu.edunih.gov While widely used in drug design, QSAR is also applicable to non-biological applications, such as predicting the performance of this compound derivatives in materials science or catalysis.

To build a QSAR model, a library of derivatives would be created, for instance, by varying the substituents on the phenyl ring. For each derivative, a set of numerical parameters, known as molecular descriptors, is calculated. These can include:

Electronic descriptors: Hammett constants, atomic charges, dipole moment.

Steric descriptors: Molecular volume, surface area, specific steric parameters.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum-chemical descriptors: HOMO/LUMO energies, electrophilicity index.

The target property, such as the efficiency of the compound as a monomer in a polymerization reaction or its effectiveness as a catalyst, would be measured experimentally for the training set of derivatives. Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that links the descriptors to the activity. researchgate.net A validated QSAR model can then be used to predict the properties of new, unsynthesized derivatives, guiding experimental efforts toward compounds with enhanced performance.

Supramolecular Interactions and Crystal Packing Prediction for (2E)-3-(2-fluorophenyl)prop-2-enoate Derivatives

The arrangement of molecules in the solid state, known as crystal packing, is governed by a delicate balance of non-covalent intermolecular interactions. amercrystalassn.org Understanding these interactions is crucial as they dictate the material's physical properties, such as melting point, solubility, and mechanical strength.

For this compound, several key supramolecular interactions are expected to direct its assembly:

Hydrogen Bonding: While lacking strong donors, the molecule contains multiple hydrogen bond acceptors—the two oxygen atoms of the ester group and the fluorine atom. Weak C-H···O and C-H···F hydrogen bonds are likely to be significant in the crystal packing. nih.govnih.gov

π-π Stacking: The electron-rich phenyl ring can interact with adjacent rings through π-π stacking interactions.

The presence of fluorine is particularly noteworthy. Fluorine's high electronegativity can polarize adjacent C-H bonds, making them better hydrogen bond donors, and it can participate in a range of weak interactions that can be decisive in crystal engineering. nih.govresearchgate.netrsc.org Computational methods can be used to predict the most stable crystal packing arrangements by calculating the lattice energies of various hypothetical structures. Analysis of the Hirshfeld surface is another powerful computational tool that helps to visualize and quantify the different types of intermolecular contacts within a crystal. researchgate.net

Applications of 2e 3 2 Fluorophenyl Prop 2 Enoate in Advanced Chemical Research Excluding Clinical/biological

Role of (2E)-3-(2-fluorophenyl)prop-2-enoate as a Versatile Synthetic Intermediate in Organic Synthesis

Ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate serves as a crucial starting material for the synthesis of a diverse range of organic molecules. The presence of the fluorine atom can significantly influence the reactivity and properties of the resulting compounds.

While direct studies on the use of this compound as a precursor to fluorinated chalcones are not extensively documented, the synthesis of fluorinated chalcones from related fluorinated precursors is a well-established methodology. For instance, fluorinated chalcones are often synthesized via the Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde (B42025) with an acetophenone in the presence of a base. In a similar vein, this compound can be envisioned as a precursor to various heterocyclic compounds. For example, the reaction of a related compound, (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one, has been demonstrated in the synthesis of new fluorinated chalcone derivatives. semanticscholar.orgresearchgate.net The general synthetic approach to fluorinated chalcones often involves the condensation of a fluorinated aromatic aldehyde with an appropriate ketone. thaiscience.info

The α,β-unsaturated ester moiety in this compound is a key functional group that can participate in various cycloaddition and condensation reactions to form heterocyclic structures. For example, its reaction with hydrazine or substituted hydrazines could lead to the formation of fluorinated pyrazoline derivatives. Similarly, reaction with hydroxylamine could yield isoxazoline derivatives. The synthesis of fluorinated isoxazoline derivatives from fluorinated chalcones, which are structurally similar to the title compound, has been reported. rasayanjournal.co.in

A general reaction scheme for the synthesis of fluorinated chalcones is presented below:

Reactant 1Reactant 2ConditionsProduct
2-Fluorobenzaldehyde (B47322)Substituted AcetophenoneBase (e.g., NaOH), Ethanol (B145695)Fluorinated Chalcone

The carbon-carbon double bond in this compound is a dienophile that can participate in Diels-Alder reactions to construct six-membered rings, which are core structures in many complex polycyclic and natural product systems. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The presence of the electron-withdrawing 2-fluorophenyl group can influence the stereoselectivity and regioselectivity of the cycloaddition.

The synthesis of natural product analogues often involves the strategic incorporation of functionalized building blocks. researchgate.net this compound, with its reactive double bond and fluorinated aromatic ring, represents a valuable synthon for creating analogues of natural products with potentially enhanced or modified biological activities. The introduction of a fluorine atom can alter the electronic and steric properties of a molecule, which can be a key strategy in the design of novel bioactive compounds. ijournals.cnrsc.orgbath.ac.uk

Development of Novel Catalytic Systems Utilizing (2E)-3-(2-fluorophenyl)prop-2-enoate Derivatives as Ligands or Precursors

Although direct applications of this compound derivatives in catalysis are not widely reported, the structural motifs present in this molecule suggest its potential as a precursor for the synthesis of novel ligands for catalytic systems. The phenyl ring can be further functionalized to introduce coordinating groups, and the ester moiety can be modified to create multidentate ligands. The development of new catalytic systems is crucial for advancing chemical synthesis, and fluorinated organic molecules are increasingly being explored for their unique catalytic properties. mdpi.comscilit.com

Polymer Chemistry: (2E)-3-(2-fluorophenyl)prop-2-enoate as a Monomer for Functional Polymers and Copolymers

The acrylate (B77674) functionality of this compound makes it a suitable monomer for polymerization reactions, leading to the formation of functional polymers and copolymers with unique properties imparted by the fluorine atom.

The polymerization of fluorinated acrylate monomers is a known method for producing polymers with specialized properties such as low surface energy and high thermal stability. acs.orgresearchgate.netyoutube.com While the specific polymerization of this compound is not detailed in the available literature, it is expected to undergo radical polymerization, similar to other acrylate monomers.

The synthesis of fluorinated polymers often involves free-radical polymerization of fluorinated monomers. acs.orgnih.gov The characterization of the resulting polymers would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the polymer structure, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability and phase transitions. core.ac.uk

A hypothetical polymerization reaction is shown below:

MonomerPolymerization MethodResulting Polymer
This compoundRadical Polymerizationpoly(this compound)

The incorporation of fluorine into polymers is known to significantly influence their properties. fluoropolymers.eufluoropolymerpartnership.complastic-products.com Polymers derived from this compound are expected to exhibit properties such as:

Low Surface Energy: The presence of fluorine atoms generally leads to polymers with low surface energy, resulting in hydrophobic and oleophobic surfaces. nih.gov

High Thermal Stability: The strong carbon-fluorine bond contributes to the thermal stability of fluorinated polymers. usm.edu

Chemical Resistance: Fluoropolymers are often resistant to chemical attack. fluoropolymerpartnership.com

The specific position of the fluorine atom on the phenyl ring can also have a subtle but important impact on the polymer's properties. The 2-fluoro substitution may influence the polymer's chain packing and morphology, which in turn would affect its mechanical and thermal properties. The study of structure-property relationships in such polymers is crucial for designing materials with tailored functionalities for specific applications. semanticscholar.orgusm.edu

Materials Science: Integration of (2E)-3-(2-fluorophenyl)prop-2-enoate into Organic Electronic, Photonic, or Optoelectronic Devices

The integration of organic molecules into electronic and photonic devices is a rapidly advancing field, driven by the promise of lightweight, flexible, and cost-effective technologies. This compound, with its conjugated π-system and the presence of an electron-withdrawing fluorine atom, possesses electronic and optical properties that make it a candidate for incorporation into such devices. The core structure, a substituted cinnamate (B1238496), is analogous to building blocks used in the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photonic crystals.

Non-linear optical (NLO) materials are crucial for a range of applications in photonics, including frequency conversion, optical switching, and data storage. The NLO response of organic molecules is often associated with the presence of a donor-π-acceptor (D-π-A) system, which facilitates intramolecular charge transfer. While direct studies on the NLO properties of this compound are not extensively reported, the structurally similar chalcones and other cinnamate derivatives have been investigated for their NLO behavior.

The core structure of this compound features a phenyl ring (the donor) connected via a conjugated prop-2-enoate system (the π-bridge) to an ester group (an acceptor). The introduction of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties and, consequently, its NLO response. The fluorine atom's electron-withdrawing nature can enhance the acceptor strength of the phenyl ring, potentially leading to a larger second-order hyperpolarizability (β), a key parameter for second-harmonic generation (SHG).

Table 1: Comparison of Structural Features Influencing NLO Properties in Related Compounds

Feature Chalcones Phenyl-substituted Polyacetylenes This compound (Predicted)
Donor Group Substituted Phenyl Ring Phenyl Ring 2-Fluorophenyl Ring
π-Bridge α,β-Unsaturated Ketone Polyacetylene Chain Prop-2-enoate System
Acceptor Group Substituted Phenyl Ring Not explicitly an acceptor Ethyl Ester Group

| Key Influencing Factor | Intramolecular Charge Transfer | Extended π-Conjugation | Intramolecular Charge Transfer, Fluorine Substitution |

Organic molecules with tunable luminescent properties are highly sought after for applications in OLEDs, chemical sensors, and bio-imaging. The fluorescence of organic compounds is intimately linked to their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The this compound scaffold possesses a conjugated system that can give rise to fluorescence. The presence of the fluorine atom can modulate the emission wavelength and quantum yield. Fluorine substitution is a known strategy to fine-tune the photophysical properties of organic fluorophores. It can influence the planarity of the molecule, which in turn affects the extent of π-conjugation and the efficiency of emission.

Furthermore, the prop-2-enoate moiety can undergo E/Z photoisomerization upon irradiation with UV light, which could be exploited for developing photoswitchable fluorescent probes. The design of fluorescent probes often involves incorporating a recognition unit for a specific analyte, which, upon binding, triggers a change in the fluorescence signal. The this compound scaffold could serve as the core fluorophore in such probes, with modifications to the phenyl ring or the ester group to introduce analyte-binding sites.

Table 2: Potential Luminescent Properties and Applications

Property Potential Characteristic Application
Emission Wavelength Tunable by substitution on the phenyl ring Organic Light-Emitting Diodes (OLEDs)
Quantum Yield Influenced by fluorine substitution and molecular rigidity Fluorescent Probes for Sensing

| Photoisomerization | Potential for E/Z isomerization | Photoswitchable Materials |

Agrochemical Research: Design and Synthesis of Novel Agrochemical Agents Utilizing (2E)-3-(2-fluorophenyl)prop-2-enoate Motifs

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical research, often leading to enhanced efficacy, metabolic stability, and favorable toxicological profiles. The this compound motif, which combines a fluorinated phenyl ring with a cinnamate ester structure, presents a promising scaffold for the development of new agrochemicals.

Cinnamic acid and its derivatives have been shown to possess a range of biological activities, including insecticidal, fungicidal, and herbicidal properties. For instance, various cinnamic acid esters have demonstrated larvicidal activity against mosquito species like Aedes aegypti. The mode of action is often associated with the disruption of cellular processes in the target organisms.

The presence of a fluorine atom on the phenyl ring of this compound can significantly impact its bioactivity. Fluorine's high electronegativity and ability to form strong bonds can alter the molecule's binding affinity to target enzymes or receptors, potentially leading to increased potency. Furthermore, the C-F bond is metabolically stable, which can enhance the persistence of the compound in the environment, a desirable trait for certain agrochemical applications.

Researchers can utilize the this compound scaffold as a starting point for the synthesis of a library of new potential agrochemicals. Modifications to the ester group or further substitution on the phenyl ring could lead to compounds with optimized activity against specific pests or weeds.

Table 3: Potential Agrochemical Applications and Rationale

Application Rationale
Insecticide/Larvicide Cinnamate core structure has known insecticidal properties; fluorine may enhance potency.
Fungicide Fluorinated compounds are prevalent in modern fungicides; the scaffold offers a novel chemical space.

| Herbicide | Fluorine substitution can improve the herbicidal activity of phenyl-containing compounds. |

Green Chemical Technologies and Sustainable Processes Using (2E)-3-(2-fluorophenyl)prop-2-enoate

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and application of this compound can be approached from a green chemistry perspective.

The synthesis of cinnamate esters can often be achieved through environmentally benign methods. For example, solid acid catalysts can be employed in the esterification of cinnamic acid, replacing traditional corrosive mineral acids. Sonochemical methods, which utilize ultrasound to promote reactions, have also been successfully applied to the synthesis of ethyl cinnamate, often leading to higher yields and shorter reaction times.

Furthermore, enzymatic synthesis represents a green alternative for the preparation of fluorinated compounds. Lipases can be used to catalyze the esterification of fluorinated cinnamic acids under mild conditions, reducing the need for harsh reagents and solvents.

Once synthesized, this compound itself can be used as a building block in sustainable chemical processes. Its double bond can participate in various cycloaddition and polymerization reactions, potentially leading to the creation of new polymers and materials from a renewable or efficiently synthesized starting material. The photodimerization of cinnamate derivatives is another area of interest, offering a solvent-free method for creating cyclobutane structures that can be used in polymer synthesis.

Table 4: Green Chemistry Approaches Related to this compound

Green Chemistry Principle Application
Use of Catalysis Solid acid catalysts for esterification.
Alternative Energy Sources Sonochemical synthesis to improve reaction efficiency.
Use of Renewable Feedstocks Cinnamic acid can be derived from natural sources.
Design for Degradation The ester linkage is potentially biodegradable.

| Atom Economy | Efficient synthetic routes that minimize waste. |

Structure Activity Relationship Sar Studies and Rational Design of 2e 3 2 Fluorophenyl Prop 2 Enoate Analogues for Specific Chemical Functions

Influence of Substituent Effects on Reactivity and Selectivity in (2E)-3-(2-fluorophenyl)prop-2-enoate Transformations

The reactivity and selectivity of ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate are profoundly influenced by the electronic properties of substituents on the phenyl ring. The 2-fluoro group, in particular, plays a significant role. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I). This effect can significantly alter the electron density distribution across the entire molecule, including the conjugated system of the prop-2-enoate chain.

For reactions where a negative charge builds up in the transition state, such as nucleophilic attack at the β-carbon or the hydrolysis of the ester, the electron-withdrawing nature of the fluorine atom is expected to be rate-enhancing. molport.comresearchgate.net It stabilizes the negatively charged intermediate, thereby lowering the activation energy of the reaction. molport.com Conversely, for reactions involving the development of a positive charge, the fluorine substituent would be deactivating.

The Hammett equation provides a quantitative framework for understanding these substituent effects. molport.com It relates the reaction rate (k) or equilibrium constant (K) of a substituted species to that of the unsubstituted one (k₀ or K₀) through the equation: log(k/k₀) = ρσ, where σ is the substituent constant and ρ is the reaction constant. molport.comnih.gov The substituent constant, σ, is a measure of the electronic effect of a particular substituent (positive for electron-withdrawing, negative for electron-donating), while the reaction constant, ρ, indicates the sensitivity of a given reaction to these effects. evitachem.com For the hydrolysis of substituted cinnamic acid esters in an ethanol (B145695)/water mixture, the reaction constant (ρ) has been determined to be +1.267. molport.com The positive value of ρ signifies that the reaction is accelerated by electron-withdrawing substituents.

The position of the substituent is also critical. An ortho-substituent, like the fluorine in the target molecule, can introduce steric effects in addition to its electronic influence, which may complicate simple Hammett correlations that are most effective for meta and para positions. evitachem.com However, the strong inductive effect of the ortho-fluoro group is a dominant factor in its reactivity. For instance, in the functionalization of cinnamate (B1238496) scaffolds, the electronic nature of substituents on the phenyl ring dictates the feasibility and outcome of reactions like C-H olefination. nih.gov

To illustrate the potential impact of various substituents on the reactivity of the cinnamate system, the following table presents Hammett substituent constants (σ) for various groups at the para position, which is often used as a benchmark.

Substituent (at para-position)Substituent Constant (σₚ)Electronic Effect
-NO₂+0.78Strongly Electron-Withdrawing
-CN+0.66Strongly Electron-Withdrawing
-Cl+0.23Weakly Electron-Withdrawing
-F+0.06Very Weakly Electron-Withdrawing
-H0.00Reference
-CH₃-0.17Weakly Electron-Donating
-OCH₃-0.27Moderately Electron-Donating

Data sourced from established physical organic chemistry principles and Hammett constant tables. evitachem.com

Stereochemical Control and Its Impact on the Chemical Behavior of (2E)-3-(2-fluorophenyl)prop-2-enoate

The stereochemistry of the carbon-carbon double bond in this compound is a critical determinant of its physical and chemical properties. The "(2E)" designation refers to the entgegen (opposite) configuration, where the high-priority groups on each carbon of the double bond are on opposite sides. According to Cahn-Ingold-Prelog (CIP) priority rules, the phenyl group has higher priority than the hydrogen on one carbon, and the ester group has higher priority than the hydrogen on the other. nih.gov In the (2E) isomer, also known as the trans isomer, these higher-priority groups are positioned across the double bond from each other. researchgate.net

This trans configuration results in a more linear and thermodynamically stable molecule compared to its (2Z) or cis counterpart. The increased stability of the (E)-isomer arises from reduced steric strain, as the bulky phenyl and ester groups are positioned far from each other. nih.gov The (Z)-isomer, where these groups are on the same side (zusammen, together), would experience significant steric hindrance, forcing the molecule into a less planar and higher-energy conformation.

This difference in stability and shape has several consequences for chemical behavior:

Reactivity: The planar nature of the (2E)-isomer allows for effective conjugation between the phenyl ring, the double bond, and the carbonyl group of the ester. This delocalization of π-electrons influences the molecule's reactivity.

Reaction Products: The stereochemistry of the starting material often dictates the stereochemistry of the product in addition reactions. For example, catalytic hydrogenation of the double bond would lead to ethyl 3-(2-fluorophenyl)propanoate. researchgate.net

Isomerization: While the (2E)-isomer is more stable, it is possible to induce isomerization to the (2Z)-isomer, typically through photochemical methods. nih.govnih.gov This process involves irradiating the compound with light of a suitable wavelength, often in the presence of a photosensitizer, to promote the less stable (Z)-isomer. nih.gov The ability to control this E→Z isomerization is valuable for synthesizing specific stereoisomers that may have different biological or material properties. rsc.org

The distinct properties of E and Z isomers mean that controlling the stereochemistry during synthesis is paramount for ensuring the desired function of the final compound. nih.gov

Rational Design of (2E)-3-(2-fluorophenyl)prop-2-enoate Derivatives for Enhanced Catalytic Performance

While this compound is not intrinsically a catalyst, its scaffold can be rationally modified to create derivatives that function as ligands in transition-metal catalysis or as organocatalysts. The design principles revolve around introducing specific functional groups that can coordinate to metal centers or participate directly in catalytic cycles.

Another approach is the development of organocatalysts. Chalcones, which share the α,β-unsaturated carbonyl system with cinnamates, have been investigated as platforms for various chemical transformations. nih.gov By analogy, derivatives of this compound could be designed to catalyze reactions. For instance, introducing a basic or acidic functional group could allow the molecule to act as a Brønsted base or acid catalyst.

It is important to note that the introduction of certain substituents does not always lead to enhanced catalytic performance. In a study on lithium phosphonate (B1237965) catalysts for benzoin (B196080) coupling, it was surprisingly found that fluorinated precatalysts exhibited decreased activity compared to their non-fluorinated counterparts. This highlights that the rational design process must consider the specific reaction mechanism and that predictions based solely on electronic effects can sometimes be misleading.

The functionalization of the cinnamate core itself is a powerful tool for creating diverse derivatives. Palladium-catalyzed C-H functionalization reactions, for example, allow for the introduction of various groups at the meta position of the phenyl ring, providing a route to novel ligands and functional molecules. nih.gov

Optimizing Photophysical Properties of (2E)-3-(2-fluorophenyl)prop-2-enoate for Material Applications

The photophysical properties of this compound, such as its UV absorption and fluorescence, can be rationally optimized for applications in materials science, for example, as UVB-blocking agents. The extended π-conjugation across the phenyl ring and the propenoate system is responsible for its absorption in the UV region. The position and nature of substituents on the phenyl ring can precisely tune these properties.

Studies on a variety of substituted cinnamates have revealed key structure-property relationships:

Substituent Position: The location of a substituent (ortho, meta, or para) has a dramatic effect. For hydroxy and fluoro-substituted cinnamates, ortho and meta derivatives tend to exhibit fluorescence, whereas para derivatives often show efficient non-radiative decay, making them less emissive but potentially more photostable.

Electronic Nature: The electronic nature of the substituent alters the energy levels of the molecular orbitals. Electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro or fluoro) shift the absorption and emission wavelengths. For instance, a methoxy (B1213986) group at the meta position can lead to strong fluorescence, while at the para position, it results in strong quenching of fluorescence.

The rational design of derivatives for material applications involves modifying the structure to achieve a desired combination of properties, such as high absorption in a specific UV range, high photostability, and either strong emission (for fluorescent materials) or efficient non-radiative decay (for sunscreens). The following table summarizes the general effects of different substituents on the photophysical properties of cinnamate esters, based on published research.

Substituent Type & PositionEffect on UV AbsorptionEffect on FluorescenceImplication for Material Design
ortho-HydroxyBroad absorptionFluorescent (due to energy barrier in S₁)Potential for fluorescent probes or photostabilizers.
meta-HydroxyBroad absorptionFluorescent (due to energy barrier in S₁)Potential for fluorescent materials.
para-HydroxyBroad absorption in UVB/UVANon-emissive (non-radiative decay)Excellent candidate for a photostable UV absorber.
meta-MethoxyShifts absorptionStrongly fluorescentPotential for highly emissive materials.
para-MethoxyShifts absorptionStrongly quenched fluorescenceUseful for applications where fluorescence is undesirable.
ortho-FluoroShifts absorptionExpected to be fluorescentComponent for UVB blocking materials.
para-NitroRed-shifts absorptionNon-emissivePotential for non-fluorescent absorbers.

Data interpreted from findings in referenced studies.

Future Directions and Emerging Research Avenues for 2e 3 2 Fluorophenyl Prop 2 Enoate

Exploration of Unconventional Reaction Pathways and Novel Catalytic Systems for (2E)-3-(2-fluorophenyl)prop-2-enoate Synthesis and Derivatization

The synthesis of α,β-unsaturated esters like ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate has traditionally relied on well-established methods such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensation reactions. rsc.orggctlc.orgwisc.edu While effective, these methods often require stoichiometric reagents and can have limitations in terms of substrate scope and stereoselectivity. The future of synthesizing and derivatizing this compound lies in the adoption of more sophisticated and sustainable catalytic systems.

Emerging research focuses on several key areas:

Advanced Olefin Metathesis: Catalytic cross-metathesis offers a powerful alternative for forming the core C=C bond. Molybdenum-based catalysts, for instance, have been developed for the kinetically-controlled synthesis of (Z)-α,β-unsaturated esters, a process that can be finely tuned by additives like acetonitrile. nih.govnih.gov The application of such catalyst systems could provide access to different stereoisomers of the target compound and its derivatives with high selectivity.

Photoredox and Metallaphotoredox Catalysis: Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical species under exceptionally mild conditions. youtube.comyoutube.com This opens up unprecedented opportunities for the derivatization of this compound. Future pathways could involve direct C-H functionalization of the phenyl ring or novel coupling reactions at the alkene moiety. The merger of photoredox with transition metal catalysis (metallaphotoredox) further expands this potential, allowing for complex bond formations that are inaccessible through traditional means. youtube.com

Organocatalysis: The use of small organic molecules as catalysts presents a green and efficient alternative to metal-based systems. N-Heterocyclic Carbenes (NHCs), for example, have been utilized for the one-pot synthesis of related cinnamamide (B152044) analogues in aqueous media. Exploring NHC-catalyzed or other organocatalytic transformations could lead to novel, environmentally benign pathways for synthesizing and functionalizing the target ester.

A comparison of these synthetic approaches is detailed in the table below.

Methodology Description Potential Advantages for Target Compound Representative Catalyst Type
Conventional Methods Established reactions like Wittig, HWE, and Knoevenagel. rsc.orggctlc.orgReliable and well-understood procedures.Ylides, phosphonates, basic/acidic catalysts.
Catalytic Cross-Metathesis Forms the C=C bond by scrambling and reforming alkene fragments. nih.govnih.govHigh stereoselectivity (e.g., for Z-isomers), catalytic nature.Molybdenum or Ruthenium complexes. nih.govorganic-chemistry.org
Photoredox Catalysis Uses visible light to initiate single-electron transfer for radical-based reactions. youtube.comalbany.eduMild reaction conditions, unique reactivity for derivatization.Iridium or Ruthenium complexes, organic dyes. youtube.com
Organocatalysis Employs small, metal-free organic molecules to catalyze reactions.Reduced toxicity, often milder conditions, unique selectivity.N-Heterocyclic Carbenes (NHCs), chiral amines.

Integration of (2E)-3-(2-fluorophenyl)prop-2-enoate into Nanomaterials and Supramolecular Assemblies

The structural features of this compound make it an excellent candidate for incorporation into highly ordered molecular systems like supramolecular assemblies and functional nanomaterials.

The future in this domain involves leveraging the molecule's specific interaction points: the electron-rich phenyl ring, the polar ester group, and the electronegative fluorine atom. These moieties can participate in non-covalent interactions such as hydrogen bonding and π–π stacking, which are the driving forces for self-assembly. nih.govnih.gov Research on similar cinnamic acid derivatives has shown that they can form complex supramolecular structures, sometimes incorporating solvent molecules like water to stabilize the crystal lattice through extensive hydrogen-bond networks. nih.gov The fluorine atom in the target compound can further modulate these interactions through C-H···F contacts or by influencing the electronic properties of the aromatic ring.

Key research avenues include:

Metal-Organic Frameworks (MOFs): After hydrolysis to its corresponding carboxylic acid, the molecule can serve as an organic linker in the synthesis of MOFs. researchgate.net MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. mdpi.com By incorporating the 2-fluorocinnamate linker, it may be possible to create novel MOFs with tailored pore sizes and chemical environments, suitable for applications in gas storage, separation, or heterogeneous catalysis. researchgate.netmdpi.com

Functional Polymers and Nanoparticles: The acrylate (B77674) moiety is a polymerizable group. This compound can be used as a functional monomer in polymerization reactions to create polymers with specific properties. The fluorinated phenyl group can impart hydrophobicity, thermal stability, and unique optical or dielectric properties to the resulting material. This could lead to the development of specialized coatings, optical films, or nanoparticles for targeted applications.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions Involving (2E)-3-(2-fluorophenyl)prop-2-enoate

To move beyond simply synthesizing this compound and to truly understand and optimize its formation and subsequent reactions, advanced in situ spectroscopic techniques are essential. These methods allow chemists to observe a reaction as it happens in real-time, providing a wealth of information that is lost in traditional endpoint analysis. youtube.comyoutube.com

Future research will benefit significantly from the application of techniques such as:

In Situ Raman and FTIR Spectroscopy: These vibrational spectroscopy methods are powerful tools for monitoring chemical transformations inside a reaction vessel. dntb.gov.uarsc.org For the synthesis of the target compound via a Knoevenagel condensation, for example, one could use in situ Raman to track the decrease in the aldehyde's C=O stretching band while simultaneously observing the appearance of the product's C=C stretching band. rsc.orgnih.gov This provides precise kinetic data, helps identify reaction intermediates, and allows for rapid optimization of parameters like temperature, catalyst loading, and reaction time. youtube.comnih.gov

Process Analytical Technology (PAT): Integrating these in situ techniques into a PAT framework allows for automated monitoring and control of the reaction process. This is crucial for ensuring reproducibility, improving yield and purity, and enabling safer scale-up from the laboratory to industrial production.

The ability to directly observe surface intermediates on catalysts dntb.gov.ua or transient species in solution will provide unprecedented mechanistic insight into both the synthesis and derivatization of this valuable compound.

Development of High-Throughput Screening Methodologies for New Applications of (2E)-3-(2-fluorophenyl)prop-2-enoate Derivatives

The true potential of the this compound scaffold lies in the diverse properties of its derivatives. Cinnamic acid and its analogues are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. nih.govnih.govthepharmajournal.com A forward-looking research strategy involves the systematic development and screening of derivative libraries to uncover novel applications.

This approach consists of two main stages:

Combinatorial Library Synthesis: Utilizing the novel catalytic methods discussed in section 8.1, a diverse library of analogues can be synthesized. This involves systematically varying the substituents on the phenyl ring (e.g., adding methoxy (B1213986), chloro, or nitro groups) and modifying the ester functionality (e.g., creating methyl, butyl, or amide derivatives). ui.ac.idnih.gov

High-Throughput Screening (HTS): This library of compounds is then subjected to HTS, where thousands of automated biological or chemical assays are run in parallel. This can rapidly identify "hits"—compounds that exhibit a desired activity, such as inhibiting a specific enzyme, killing a cancer cell line, or preventing microbial growth. nih.govacs.org

An example of a hypothetical screening library is presented below.

Base Scaffold R1 (Phenyl Substitution) R2 (Ester/Amide Group) Potential Screened Activities
(2E)-3-(phenyl)prop-2-enoate2-fluoro (target)-OEt (target)α-glucosidase inhibition ui.ac.id, anticancer acs.org, antimicrobial nih.gov
2-fluoro, 4-amino-OEtTyrosinase inhibition, antioxidant capacity
2-fluoro, 4-nitro-OEtEnzyme inhibition, cytotoxicity
2-fluoro-OMePhysicochemical property modulation
2-fluoro-NH(propyl)Increased hydrogen bonding potential, antimicrobial activity ui.ac.id
2-fluoro-NH(benzyl)Increased lipophilicity, receptor binding affinity

This systematic approach transforms the search for new applications from a serendipitous process into a data-driven, efficient discovery engine.

Theoretical Advancements and Machine Learning Approaches for Predicting Properties and Reactivity of (2E)-3-(2-fluorophenyl)prop-2-enoate Analogues

Complementing experimental work, computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. These in silico methods can predict molecular properties and reactivity, guiding and prioritizing experimental efforts to save time and resources.

Future research on this compound and its analogues will increasingly rely on:

Quantum Mechanical Calculations: High-level computational methods like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule. nih.gov Such calculations can predict reaction energy barriers, elucidate complex reaction mechanisms, and determine key properties like the HOMO-LUMO energy gap, which is related to the molecule's reactivity and electronic behavior. nih.gov This theoretical insight is invaluable for designing new catalysts and predicting the outcomes of unexplored reactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that correlates variations in the chemical structure of compounds with their biological activity. nih.govnih.gov By building a QSAR model from the data generated during High-Throughput Screening (see section 8.4), researchers can predict the activity of virtual, not-yet-synthesized derivatives. This allows for the intelligent design of new analogues with potentially enhanced potency.

Machine Learning (ML) for Property Prediction: More advanced ML models, such as graph neural networks (GNNs) and recurrent neural networks (RNNs), can be trained on large chemical datasets to predict a wide range of molecular properties from structure alone. nih.govthemoonlight.io For a library of virtual this compound analogues, ML models could predict crucial parameters like solubility, metabolic stability, and potential toxicity, helping to select the most promising candidates for synthesis and further testing.

Computational Method Application for (2E)-3-(2-fluorophenyl)prop-2-enoate Analogues Type of Information Generated
Density Functional Theory (DFT) Elucidating reaction mechanisms, predicting electronic properties. nih.govTransition state energies, HOMO-LUMO gaps, charge distribution.
QSAR Predicting biological activity based on structural features. nih.govnih.govPredicted IC50 values, classification as active/inactive.
Machine Learning (e.g., GNN) Predicting physicochemical and ADMET properties for virtual libraries. nih.govPredicted solubility, permeability, toxicity, metabolic stability.

The integration of these theoretical and machine learning approaches represents a paradigm shift, enabling a more rational and predictive approach to the design and discovery of new applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via esterification of (2E)-3-(2-fluorophenyl)prop-2-enoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux . Continuous flow processes may enhance scalability in industrial settings, but lab-scale synthesis typically employs batch reactors. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the trans-isomer selectively. Yield optimization requires precise control of stoichiometry, temperature (70–80°C), and acid concentration .
  • Key Considerations : Competing side reactions (e.g., acid-catalyzed isomerization) must be monitored using TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms the E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and aryl-fluorine coupling .
  • X-ray Crystallography : Resolves spatial arrangement; for example, bond angles near the fluorophenyl group (e.g., C-C-F ≈ 118°) correlate with steric and electronic effects .
  • HPLC-MS : Validates purity (>98%) and molecular weight (M+ = 208.18 g/mol) .

Q. How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic additions or cycloadditions?

  • Methodology : The electron-withdrawing fluorine atom activates the α,β-unsaturated ester for Michael additions. For example, reaction with amines (e.g., benzylamine) in THF at 0°C yields β-amino esters. Diels-Alder reactivity with dienes (e.g., cyclopentadiene) is moderated by steric hindrance from the ortho-fluorine .
  • Data Analysis : Comparative TLC or GC-MS tracks regioselectivity; DFT calculations predict Fukui indices for electrophilic sites .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme Inhibition : Screen against COX-2 or kinases using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .
    • Controls : Include non-fluorinated analogs to isolate fluorine’s electronic effects .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, MD simulations) predict interactions between this compound and biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model binding to COX-2 active sites; validate with experimental IC₅₀ values .
  • Solvent Effects : MD simulations in explicit water (AMBER force field) assess conformational stability of the fluorophenyl group .
    • Data Contradictions : Address discrepancies between predicted binding affinity and experimental results by refining force field parameters .

Q. How can researchers resolve conflicting data on substituent effects in analogs (e.g., chloro vs. fluoro derivatives)?

  • Methodology :

  • Meta-Analysis : Compile reactivity data from analogs (Table 1) and apply multivariate regression to isolate substituent electronic (σ) vs. steric (Es) contributions .

  • Experimental Design : Synthesize para-fluoro and meta-chloro analogs to decouple electronic effects from steric hindrance .

    Substituent (Position)Log PIC₅₀ (COX-2, μM)Reference
    2-Fluoro2.112.5
    4-Chloro2.88.2

Q. What strategies optimize reaction conditions for scaled-up synthesis while minimizing isomerization?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (60–100°C), catalyst load (0.5–5% H₂SO₄), and solvent (ethanol vs. methanol) to map yield/isomer purity trade-offs .
  • In-line Analytics : Use FTIR or ReactIR to monitor esterification in real time, halting reactions at 90% conversion to avoid side products .

Q. How do fluorinated analogs alter pharmacokinetic profiles compared to non-fluorinated counterparts?

  • Methodology :

  • ADME Studies : Measure log P (octanol/water) to assess lipophilicity; fluorination typically reduces log P by 0.3–0.5 units, enhancing solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate clearance rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.